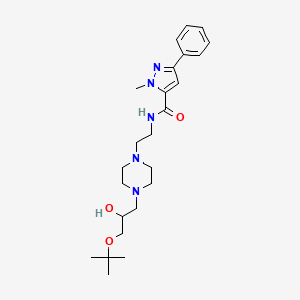
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The piperazine ring can be synthesized separately and then modified with the tert-butoxy group through an alkylation reaction.
Final coupling:
The tert-butoxy-piperazine derivative is coupled with the substituted pyrazole using suitable coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Scaling up the synthesis for industrial production would involve optimization of each step to maximize yield and purity while minimizing costs and environmental impact. This could include continuous flow processes, the use of greener solvents, and recycling of key reagents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can be achieved through a multi-step synthetic route. Here is a generalized outline:
Synthesis of the intermediate pyrazole ring:
Reaction between appropriate hydrazine derivatives and 1,3-diketones under acidic or basic conditions to form the pyrazole core.
Substitution on the pyrazole ring:
The carboxamide group is introduced by reacting the substituted pyrazole with the corresponding isocyanate or via amide coupling reactions.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation:
The hydroxyl group on the tert-butoxy-piperazine moiety can be oxidized to a carbonyl group using reagents such as PCC (Pyridinium chlorochromate).
Reduction:
The nitro groups, if present in derivatives, can be reduced to amines using hydrogenation or metal-catalyzed reductions.
Substitution:
Electrophilic or nucleophilic substitution reactions can occur on the aromatic phenyl ring or pyrazole core.
Common Reagents and Conditions
Oxidation: PCC, DMP (Dess-Martin Periodinane).
Reduction: H₂/Pd-C, NaBH₄ (Sodium borohydride).
Substitution: Halogenation with NBS (N-Bromosuccinimide), alkylation with alkyl halides in the presence of a base.
Major Products Formed
Oxidation and reduction reactions typically lead to modifications at the hydroxyl or amino groups, respectively, whereas substitution reactions can introduce various functional groups to the aromatic or pyrazole rings.
Aplicaciones Científicas De Investigación
Chemistry:
As a reagent in organic synthesis for the creation of complex molecules.
Biology:
Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine:
Investigated for potential therapeutic effects due to its structural similarity to known pharmacophores.
Industry:
Its unique chemical properties may make it useful as a precursor or additive in industrial processes.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets within biological systems. Its mechanism of action may involve binding to receptors or enzymes, thereby modulating their activity. This could affect various cellular pathways, leading to observed biological effects.
Molecular Targets and Pathways Involved
Receptors:
Potential interaction with G-protein coupled receptors (GPCRs) or ion channels.
Enzymes:
May act as an inhibitor or activator of key enzymes in metabolic pathways.
Comparación Con Compuestos Similares
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which is not commonly found in similar compounds.
Similar Compounds
N-(2-(4-(3-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide:
Lacks the tert-butoxy group, leading to different chemical properties and biological activities.
1-Phenyl-3-methyl-4-(2-(piperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide:
Similar core structure but without the hydroxypropyl and tert-butoxy modifications.
Propiedades
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N5O3/c1-24(2,3)32-18-20(30)17-29-14-12-28(13-15-29)11-10-25-23(31)22-16-21(26-27(22)4)19-8-6-5-7-9-19/h5-9,16,20,30H,10-15,17-18H2,1-4H3,(H,25,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAYSZCPKSGXAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC(=NN2C)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(1H-imidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B2404943.png)
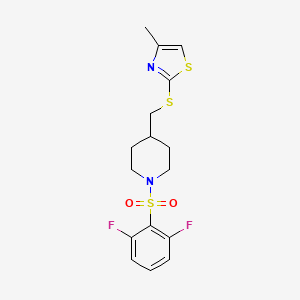
![N-(4-chloro-2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2404945.png)
![N-(2-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2404946.png)
![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/new.no-structure.jpg)
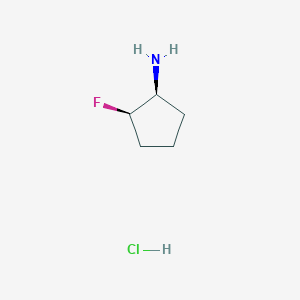
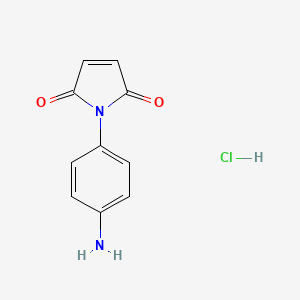
![tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, trifluoroacetic acid](/img/structure/B2404957.png)
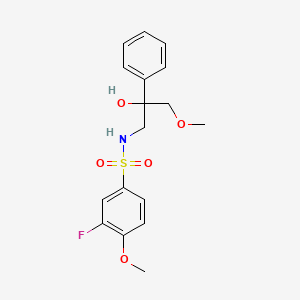
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1,3-thiazol-4-yl)acetic acid](/img/structure/B2404959.png)
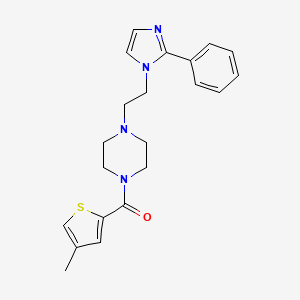
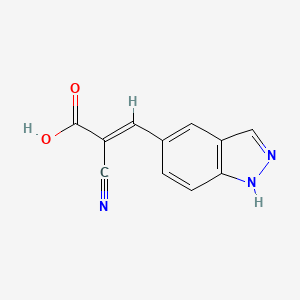
![2-[(Dimethylamino)(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2404964.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2404966.png)
